molecular formula C20H18O10 B7819191 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid

2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid

Cat. No.: B7819191
M. Wt: 418.3 g/mol
InChI Key: KWWCVCFQHGKOMI-UHFFFAOYSA-N
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Description

Historical Context of Chiral Tartaric Acid Derivatives in Organic Synthesis

The history of chiral tartaric acid derivatives is deeply intertwined with the very origins of stereochemistry. nih.gov Tartaric acid, a naturally occurring butanedioic acid derivative, was known to the ancient Romans as its monopotassium salt, "tartar," which deposits during wine fermentation. libretexts.orgjocpr.com In 1832, the French physicist Jean-Baptiste Biot discovered that tartaric acid sourced from this tartar was optically active, meaning it could rotate the plane of polarized light. libretexts.org

A pivotal moment in chemical history occurred in 1848 when Louis Pasteur was examining the crystalline forms of salts of tartaric acid and a structurally identical but optically inactive isomer known as racemic acid. libretexts.orgjocpr.com Pasteur observed that the sodium ammonium (B1175870) salt of the racemic acid formed a mixture of two distinct types of crystals that were mirror images of each other. libretexts.org With meticulous care, he used tweezers to separate the two crystal forms. He found that solutions of each type of crystal were optically active, rotating polarized light in equal and opposite directions. libretexts.org This landmark experiment demonstrated the existence of molecules that are non-superimposable mirror images, which he termed enantiomers, and marked the first-ever resolution of a racemic mixture. libretexts.org

Pasteur's work laid the foundation for modern stereochemistry and established tartaric acid and its derivatives as indispensable tools in organic synthesis. nih.gov They are widely used as inexpensive and readily available "chirons"—enantiomerically pure starting materials that allow for the unambiguous introduction of multiple stereocenters into a target molecule. nih.gov This has been crucial for the synthesis and structural elucidation of complex natural products and other bioactive molecules. nih.gov

Significance of Chirality in Chemical and Biological Sciences

Chirality, derived from the Greek word for 'hand' (cheir), is a geometric property of a molecule that makes it non-superimposable on its mirror image. wikipedia.org Such molecules are called chiral and the two mirror-image forms are known as enantiomers. wikipedia.org Chirality is a fundamental concept in chemistry and has profound implications in the biological sciences. studysmarter.co.ukbiyokimya101.com

The importance of chirality in biology stems from the fact that life itself is homochiral; most biologically active molecules, such as amino acids (the building blocks of proteins) and sugars (in DNA and RNA), exist predominantly as a single enantiomer. wikipedia.orgbiyokimya101.com This molecular "handedness" dictates how molecules interact within biological systems. Enzymes and receptors in the body are themselves chiral, and therefore often interact differently with the two enantiomers of a chiral substance. biyokimya101.com This enantioselectivity can be visualized using Fischer's "lock-and-key" metaphor, where a specific chiral key (molecule) will only fit into a specific chiral lock (receptor or enzyme active site). nih.gov

This principle is critically important in pharmacology. The two enantiomers of a chiral drug can have markedly different biological activities. researchgate.net In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or, in some infamous cases, responsible for toxic side effects. quora.com For instance, the (S)-(+)-enantiomer of the common pain reliever ibuprofen (B1674241) is significantly more effective than its (R)-(-)-counterpart. studysmarter.co.uk Consequently, the ability to synthesize and separate single enantiomers is a major focus in the pharmaceutical industry to produce safer and more effective medicines. biyokimya101.comresearchgate.net

Overview of Research Trajectories for Butanedioic Acid Frameworks

The structural versatility of butanedioic acid and its derivatives has positioned them at the forefront of materials science research, particularly in the development of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. mdpi.comrsc.org Butanedioic acid and its functionalized analogues serve as excellent candidates for these organic linkers.

Current research in MOFs is focused on several key areas. A major trend is the development of methods for postsynthetic modification (PSM), where the chemical properties of a pre-assembled MOF are altered to introduce new functionalities. researchgate.net This allows for the fine-tuning of the framework's properties for specific applications without needing to re-synthesize the entire structure from scratch.

The applications of MOFs built with butanedioic acid-type linkers are diverse and rapidly expanding. Their high porosity and large surface areas make them exceptional materials for gas storage and separation, catalysis, and drug delivery. mdpi.comrsc.org Researchers are actively designing MOFs with precisely tailored pore sizes and chemical environments to selectively capture gases like carbon dioxide, catalyze complex chemical reactions with high efficiency, and serve as carriers for the controlled release of therapeutic agents. mdpi.comresearchgate.net The ongoing exploration of these frameworks promises significant advancements in fields ranging from environmental remediation to medicine. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWCVCFQHGKOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound in Focus: 2,3 Bis 4 Methoxybenzoyl Oxy Butanedioic Acid

Chemical Identity

IUPAC Name : 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid

Synonyms : Di-p-anisoyltartaric acid, (-)-O,O'-Di-p-anisoyl-L-tartaric acid, (+)-O,O'-Di-p-anisoyl-D-tartaric acid cymitquimica.com

Molecular Formula : C₂₀H₁₈O₁₀ lookchem.com

Stereoisomers and CAS Numbers :

(2S,3S)-isomer: 191605-10-4

(2R,3R)-isomer: 50583-51-2

Physicochemical Properties

The properties of this compound can vary slightly depending on the specific stereoisomer. The data presented below is representative for the compound.

PropertyValue
Molecular Weight 418.36 g/mol
Physical Form White to very pale yellow crystal powder
Melting Point 193-195 °C lookchem.com
Boiling Point 681.55 °C at 760 mmHg (Predicted) lookchem.com
Density 1.408 g/cm³ (Predicted) lookchem.com
Solubility Slightly soluble in DMSO, Ethanol, and Methanol lookchem.com
Hydrogen Bond Donor Count 2 lookchem.com
Hydrogen Bond Acceptor Count 10 lookchem.com
Rotatable Bond Count 11 lookchem.com

This table is generated based on data from various sources. lookchem.com

Synthesis and Characterization

As a di-ester of tartaric acid, the synthesis of this compound typically involves the reaction of the corresponding enantiomer of tartaric acid with two equivalents of 4-methoxybenzoyl chloride (anisoyl chloride) in the presence of a base. This results in the esterification of both hydroxyl groups on the tartaric acid backbone.

Characterization of tartaric acid derivatives is crucial for confirming their structure and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation. For instance, in studies developing synthetic receptors for chiral recognition, ¹H NMR spectroscopy has been used to observe the chemical shift changes upon binding of diacyl tartaric acid derivatives, confirming the formation of hydrogen-bonded complexes. rsc.org

Applications in Advanced Research

Derivatives of tartaric acid are widely employed as chiral resolving agents, and this compound is no exception. Its rigid, well-defined chiral structure allows it to form diastereomeric salts with racemic mixtures of amines or other basic compounds. These diastereomeric salts have different physical properties, such as solubility, which enables their separation by methods like fractional crystallization. Once separated, the pure enantiomers of the target compound can be recovered.

The principle of chiral recognition involving tartaric acid derivatives has also been explored in the design of synthetic receptors. Research has shown that specifically designed chiral host molecules can form multiple hydrogen bonds with diacyl tartaric acids, enabling the receptor to distinguish between the D-(-) and L-(+) enantiomers. rsc.org This line of research is fundamental to developing new methods for enantiomeric separation and sensing. Furthermore, this compound has been identified as a component within more complex molecules that are subjects of patent literature. nih.gov

Scalable Production Methodologies and Process Engineering

The transition from laboratory-scale batch synthesis to industrial-scale production necessitates the development of robust, efficient, and economically viable manufacturing processes. For a specialty chemical like this compound, this involves exploring advanced process engineering strategies to enhance yield, purity, and throughput while minimizing waste and operational costs.

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for esterification reactions which are often equilibrium-limited. mdpi.com The synthesis of this compound, which involves the formation of two ester linkages, is a prime candidate for adaptation to a continuous flow setup.

A hypothetical continuous flow process for this compound would typically involve the reaction of tartaric acid with an activated derivative of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride, in a suitable solvent. The reactants would be continuously pumped from separate reservoirs and mixed at a specific junction before entering a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for optimization of the reaction conditions to maximize conversion and minimize the formation of byproducts.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

Parameter Potential Range Rationale
Reactants L-Tartaric Acid, 4-methoxybenzoyl chloride Common starting materials for this esterification.
Solvent Acetonitrile, Tetrahydrofuran (THF) Solvents capable of dissolving reactants and stable at reaction temperatures.
Catalyst Pyridine, 4-Dimethylaminopyridine (DMAP) Base catalysts to facilitate the esterification reaction.
Reactor Type Plug Flow Reactor (PFR) / Packed Bed Reactor To ensure consistent reaction conditions and mixing.
Temperature 60 - 120 °C To accelerate the reaction rate without significant degradation.
Pressure 5 - 15 bar To maintain the solvent in the liquid phase at elevated temperatures.
Residence Time 5 - 30 minutes Optimized to achieve high conversion.

| Stoichiometry | Slight excess of 4-methoxybenzoyl chloride | To drive the reaction to completion. |

Automated synthesis platforms integrate robotics and software control to perform chemical reactions with high precision and throughput. researchgate.netresearchgate.net Such platforms are particularly valuable for the optimization of reaction conditions and for the production of libraries of related compounds. For the synthesis of this compound, an automated platform could be employed to systematically screen different solvents, catalysts, temperatures, and reactant ratios to identify the optimal conditions for its synthesis. biovanix.com

A typical automated synthesis workflow would involve:

Reagent Preparation: Stock solutions of tartaric acid, 4-methoxybenzoyl chloride, and a selection of catalysts and solvents are prepared and placed in the platform's reagent hotel.

Reaction Execution: The platform's robotic arm dispenses precise volumes of the reagents into individual reactor vials according to a pre-programmed experimental design.

Reaction Monitoring: The reactions are heated and stirred for a defined period. In-line analytical techniques, such as HPLC or UPLC, could be integrated to monitor the progress of each reaction in real-time.

Work-up and Quenching: Upon completion, the reactions are automatically quenched, and a preliminary work-up is performed.

Analysis: The crude product from each reaction is automatically sampled and analyzed to determine the yield and purity.

This automated approach allows for the rapid generation of large datasets, which can be used to build predictive models for reaction optimization, leading to a more efficient and robust synthesis process. nih.gov

Post-Synthetic Purification and Isolation Techniques

The purification of the final product is a critical step in ensuring its quality and suitability for its intended application. For a compound like this compound, which is a solid at room temperature, crystallization is likely to be the primary method of purification.

Following the synthesis, the crude reaction mixture would first be subjected to a series of extraction and washing steps to remove unreacted starting materials, catalysts, and soluble byproducts. The choice of extraction solvents would depend on the solubility characteristics of the product and impurities.

The crude solid product obtained after initial work-up would then be purified by recrystallization. This involves dissolving the solid in a suitable hot solvent or solvent mixture and then allowing it to cool slowly, promoting the formation of pure crystals of the desired compound while the impurities remain in the solution. The selection of the recrystallization solvent is crucial and is typically determined through solubility studies.

Table 2: Potential Purification Techniques and Parameters

Technique Description Key Parameters Expected Outcome
Liquid-Liquid Extraction Separation of the product from water-soluble impurities. Organic solvent (e.g., ethyl acetate), aqueous washes (e.g., sodium bicarbonate solution, brine). Removal of unreacted acids, bases, and salts.
Crystallization Purification of the solid product based on differential solubility. Solvent system (e.g., ethanol/water, acetone/heptane), cooling rate, agitation. High purity crystalline product.
Chromatography Further purification if crystallization is insufficient. Stationary phase (e.g., silica (B1680970) gel), mobile phase (e.g., hexane/ethyl acetate (B1210297) gradient). Removal of closely related impurities.

| Drying | Removal of residual solvents from the final product. | Vacuum oven, temperature, time. | Solvent-free, stable solid product. |

For impurities that are difficult to remove by crystallization, column chromatography could be employed as a secondary purification step. The choice of the stationary and mobile phases would be guided by the polarity of the product and the impurities.

Stereochemical Characterization and Chiral Discrimination in 2,3 Bis 4 Methoxybenzoyl Oxy Butanedioic Acid Systems

Enantiomeric and Diastereomeric Forms of 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid

This compound, a derivative of tartaric acid, is a chiral compound that exists as a pair of enantiomers due to its two stereogenic centers. The specific spatial arrangement of the substituents at carbons 2 and 3 gives rise to its distinct stereoisomeric forms. The most commonly utilized forms in chiral resolution and asymmetric synthesis are the (2R,3R) and (2S,3S) enantiomers. These molecules are non-superimposable mirror images of each other and possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The (2R,3R) form is also known as (-)-Di-p-anisoyl-L-tartaric Acid, while the (2S,3S) form is the corresponding (+)-Di-p-anisoyl-D-tartaric acid. lookchem.com A third possible stereoisomer, the meso form, has a plane of symmetry and is achiral; however, the enantiomerically pure forms are the ones of significant interest for applications in stereochemistry. The distinct three-dimensional structures of the enantiomers are fundamental to their application as chiral resolving agents.

Property(2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid
Synonyms (-)-Di-p-anisoyl-L-tartaric Acid; Di-p-anisoyl-L-tartaric acid lookchem.com(+)-O,O′-Di-p-toluoyl-D-tartaric acid monohydrate chemspider.com
CAS Number 50583-51-2 lookchem.comsigmaaldrich.com71607-32-4 (monohydrate) chemspider.com
Molecular Formula C20H18O10 lookchem.comC20H18O10 nih.gov
Molecular Weight 418.357 g/mol lookchem.com418.357 g/mol
IUPAC Name (2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid sigmaaldrich.com(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid nih.gov
Optical Rotation -168° (c=1, EtOH) lookchem.comNot specified
Melting Point 193-195°C lookchem.comNot specified

Principles of Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the basis for the separation of enantiomers. The most widely accepted model to explain this phenomenon is the three-point interaction model. researchgate.net This model posits that for effective chiral discrimination to occur, there must be at least three points of interaction between the chiral selector (in this case, an enantiomer of this compound) and the analyte enantiomers. One of the enantiomers will have a stronger, more stable three-point interaction with the selector, while its mirror image will only be able to achieve a two-point interaction, leading to a less stable association. researchgate.net

These interactions are non-covalent and can include a combination of forces:

Hydrogen Bonding: The carboxylic acid groups and ester carbonyl oxygens in this compound can act as hydrogen bond donors and acceptors.

Electrostatic Interactions: Ion-pair formation between the acidic resolving agent and a basic analyte is a primary interaction in diastereomeric salt formation.

Steric Hindrance (Repulsion): The bulky p-methoxybenzoyl groups create a specific chiral environment, causing steric repulsion with certain substituents on one enantiomer of the analyte more than the other.

π-π Stacking: The aromatic rings of the p-methoxybenzoyl groups can engage in π-π stacking interactions with aromatic moieties in the analyte.

The combination and geometric arrangement of these interactions create a diastereomeric relationship between the complexes formed by the chiral resolving agent and each enantiomer of the racemate. This difference in interaction energy and stability is exploited in separation processes. researchgate.net

Diastereomeric Salt Formation and Crystallization Processes

The most significant application of this compound is as a chiral resolving agent for racemic mixtures of bases. This classic chemical resolution method, first demonstrated by Louis Pasteur in 1853, relies on the formation of diastereomeric salts. nih.govresearchgate.net When a racemic base (a 50:50 mixture of R- and S-enantiomers) is reacted with a single enantiomer of the chiral acid, such as (2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid, a mixture of two diastereomeric salts is formed: (R-base)-(2R,3R-acid) and (S-base)-(2R,3R-acid).

Unlike the original enantiomers, these two diastereomers have different physical and chemical properties, most importantly, different solubilities in a given solvent. researchgate.net This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. nih.govmdpi.com Once the less soluble diastereomeric salt is isolated by filtration, the chiral acid can be removed by an acid-base extraction, yielding the enantiomerically enriched base. The resolving agent can then be recovered and reused.

The choice of solvent is a critical parameter in the success of a diastereomeric salt resolution. The solvent affects the solubilities of the two diastereomeric salts, and the ideal solvent will maximize the difference in their solubilities, thereby increasing the efficiency of the separation. A solvent that renders one diastereomer highly insoluble while keeping the other fully dissolved will provide the highest yield and enantiomeric purity in a single crystallization step.

Furthermore, the solvent can influence the crystal structure and even the stoichiometry of the salt. In some cases, anionic dimers of the resolving agent can form, which may hinder effective enantioseparation. It has been found that increasing the polarity of the solvent can help eliminate these dimers and improve resolution outcomes. nih.gov The formation of solvates, where solvent molecules are incorporated into the crystal lattice, can also occur and may alter the crystallization behavior and the separation efficiency of the diastereomers. researchgate.net Therefore, screening various solvents is a crucial step in developing an effective resolution process. researchgate.net

Often, a single crystallization step does not yield a diastereomeric salt of 100% purity. To enhance the purity, a process of recrystallization is employed. The isolated, partially purified crystalline salt is redissolved in a fresh solvent (often the same one, but at a higher temperature) and then allowed to recrystallize. With each successive recrystallization, the proportion of the less soluble diastereomer in the solid phase increases, thereby enriching the enantiomeric purity of the target compound.

To accelerate the crystallization process and potentially improve purity, various techniques can be applied. Ultrasound-assisted crystallization is one such method. The application of ultrasound can induce nucleation and lead to faster crystallization of the desired diastereomeric salt. researchgate.net Studies on similar systems have shown that ultrasonic irradiation can increase the yield of the diastereomeric salt and achieve a higher enantiomeric excess in a shorter time compared to silent (unassisted) crystallization processes. researchgate.net This technique offers a way to optimize the kinetic control of the crystallization, leading to more efficient enantiomeric enrichment. researchgate.net

Chirality Transfer in Organic Transformations Mediated by this compound

Chirality transfer occurs when stereochemical information from a chiral molecule (like a catalyst, reagent, or solvent) is passed to a product molecule during a chemical reaction, resulting in an enantiomerically enriched product. nih.gov While this compound is primarily known as a resolving agent, its derivatives and related chiral acids can also participate in reactions where they mediate the transfer of chirality.

In such transformations, the chiral acid does not just separate enantiomers that have already formed but actively influences the formation of a new stereocenter. This is typically achieved through the formation of a highly ordered transition state. The chiral acid can act as a chiral Brønsted acid catalyst or form a chiral counterion in a reaction intermediate. nih.govnih.gov

The mechanism of chirality transfer relies on the same non-covalent interactions that govern chiral recognition, including hydrogen bonding and steric effects. nih.gov The chiral acid creates a defined, three-dimensional chiral pocket around the substrate. This environment makes one of the possible reaction pathways (e.g., attack from one face of a prochiral molecule versus the other) energetically more favorable. By stabilizing the transition state leading to one enantiomer while destabilizing the transition state leading to the other, the chiral acid effectively controls the stereochemical outcome of the reaction. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 2,3 Bis 4 Methoxybenzoyl Oxy Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid provides crucial information about the chemical environment of the protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-methoxybenzoyl groups, the methoxy (B1213986) protons, and the methine protons of the butanedioic acid backbone.

The aromatic protons typically appear as two sets of doublets in the downfield region of the spectrum, a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group are expected to be shielded and resonate at a slightly lower chemical shift compared to the protons ortho to the electron-withdrawing ester group.

The methoxy group protons give rise to a sharp singlet, typically observed around 3.8 ppm, integrating to six protons, confirming the presence of two equivalent methoxy groups. The two methine protons on the butanedioic acid backbone are chemically equivalent due to the molecule's symmetry and appear as a singlet. The exact chemical shift of this singlet can vary depending on the solvent and concentration. The acidic protons of the two carboxylic acid groups are often broad and may exchange with deuterium in deuterated solvents, sometimes leading to their disappearance from the spectrum.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Doublet4HAromatic Protons (ortho to ester)
~6.9Doublet4HAromatic Protons (ortho to methoxy)
~5.9Singlet2HMethine Protons (-CH-)
~3.8Singlet6HMethoxy Protons (-OCH₃)
Variable (broad)Singlet2HCarboxylic Acid Protons (-COOH)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the methine carbons of the tartaric acid core, and the methoxy carbons.

The carbonyl carbons of the ester and carboxylic acid groups are typically found in the most downfield region of the spectrum, generally between 165 and 175 ppm. The aromatic carbons will show four distinct signals for the p-substituted rings. The carbon attached to the oxygen of the ester group (ipso-carbon) and the carbon attached to the methoxy group will have characteristic chemical shifts influenced by the substituents. The methine carbons of the butanedioic acid backbone will appear in the aliphatic region, and the carbon of the methoxy group will be observed as a sharp signal around 55 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~170Carboxylic Acid Carbonyl (C=O)
~165Ester Carbonyl (C=O)
~163Aromatic Carbon (C-O)
~132Aromatic Carbon (ortho to ester)
~122Aromatic Carbon (ipso to ester)
~114Aromatic Carbon (ortho to methoxy)
~72Methine Carbon (-CH-)
~55Methoxy Carbon (-OCH₃)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons on the same ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methine proton signal to the methine carbon signal, and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the p-methoxybenzoyl groups and the butanedioic acid core. For instance, a correlation between the methine protons of the butanedioic acid and the carbonyl carbon of the ester group would confirm the ester linkage. Similarly, correlations between the aromatic protons and the ester carbonyl carbon would further solidify the structure.

The stereochemistry of the tartaric acid backbone (e.g., D, L, or meso) can often be inferred from the coupling constants between the methine protons in related, less symmetrical derivatives, or through advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) which can provide information about through-space proximity of protons.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₂₀H₁₈O₁₀. The calculated exact mass for this formula is 418.0900 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the parent molecule. For this compound, common fragmentation pathways would likely involve the cleavage of the ester bonds.

One expected fragmentation would be the loss of a p-methoxybenzoyl group, resulting in a significant fragment ion. The p-methoxybenzoyl cation itself (m/z 135) would also be an expected and likely prominent peak in the mass spectrum. Further fragmentation could involve the loss of carbon dioxide (CO₂) from the carboxylic acid moieties. The analysis of the different fragment ions and their relative abundances allows for a step-by-step reconstruction of the molecular structure, confirming the presence of the p-methoxybenzoyl esters and the butanedioic acid core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state, thereby unambiguously establishing its absolute configuration.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the spatial orientation of the two carboxyl groups and the two bulky 4-methoxybenzoyl ester groups relative to the central butanedioic acid backbone. This analysis confirms the stereochemistry (R,R or S,S) at the chiral centers (C2 and C3).

While specific crystallographic data for the title compound is not available in the retrieved literature, data for structurally related molecules, such as (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, illustrates the type of information obtained. researchgate.net In a typical analysis, the crystal system, space group, and unit cell dimensions are determined. For example, a related compound was found to crystallize in a triclinic system. researchgate.net The refinement of the crystal structure yields precise atomic coordinates, from which intramolecular distances and angles are calculated. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For this compound, one would expect hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimeric structures in the solid state.

Table 1: Representative Crystal Data Parameters from an X-ray Crystallography Experiment Note: This table is illustrative of typical data obtained from an X-ray crystallography experiment and is not the actual data for this compound.

ParameterExample Value
Chemical FormulaC₂₀H₁₈O₁₀
Formula Weight418.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
β (°)98.76(1)
Volume (ų)1978.9(1)
Z (molecules/cell)4
Calculated Density1.405 g/cm³
R-factor0.045

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponding to a specific vibrational mode is measured. For this compound, the IR spectrum would be dominated by characteristic absorption bands. The carboxylic acid O-H stretch would appear as a very broad band in the 3300-2500 cm⁻¹ region. The C=O stretching vibrations are particularly informative: the carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the ester C=O stretch would appear at a higher frequency, typically in the 1720-1740 cm⁻¹ range. The C-O stretching vibrations of the ester and carboxylic acid groups would result in strong bands in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching bands from the methoxybenzoyl groups would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Symmetrical non-polar bonds, which are weak in the IR spectrum, often produce strong signals in the Raman spectrum. For this compound, the symmetric stretching of the aromatic rings would be expected to give a strong Raman signal.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid (O-H)Stretching3300-2500 (Broad)Weak
Aromatic (C-H)Stretching3100-3000Strong
Carboxylic Acid (C=O)Stretching1725-1700Moderate
Ester (C=O)Stretching1740-1720Moderate
Aromatic (C=C)Stretching1600-1450Strong
Ester/Acid (C-O)Stretching1300-1000Moderate-Weak

Chiroptical Spectroscopy for Optical Purity and Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (Δε = εL - εR) against wavelength. The resulting signals, known as Cotton effects, can be positive or negative and are characteristic of the molecule's absolute configuration and conformation. For this compound, the aromatic chromophores (4-methoxybenzoyl groups) are key to the CD spectrum. The electronic transitions within these groups, particularly the π→π* transitions, become chirally perturbed by the stereogenic centers of the tartaric acid core. The spatial arrangement of these chromophores leads to exciton coupling, where the electric transition dipoles of the two benzoyl groups interact, giving rise to a characteristic bisignate (S-shaped) Cotton effect in the CD spectrum. The sign of this exciton-coupled signal can be directly related to the absolute configuration of the molecule. acs.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows features corresponding to the Cotton effects observed in the CD spectrum. While less commonly used now than CD spectroscopy, it provides complementary information about the stereochemistry of the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a powerful tool for separating components of a mixture and is widely used to assess the purity of compounds. For chiral molecules, specialized chromatographic techniques are required to separate enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of this compound. lookchem.com Using a standard reversed-phase column (e.g., C18), a single sharp peak would indicate a high degree of chemical purity.

Chiral HPLC: To determine the enantiomeric purity or enantiomeric excess (ee), chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times. For the analysis of this compound, a CSP based on a polysaccharide derivative (e.g., cellulose or amylose coated on a silica (B1680970) support) would likely be effective. The separation of the (2R,3R) and (2S,3S) enantiomers would result in two distinct peaks in the chromatogram. The enantiomeric excess can be calculated from the relative areas of these two peaks.

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Determination Note: This table represents a hypothetical separation to illustrate the principle.

EnantiomerRetention Time (min)Peak Area% Area
(2S,3S)-bis[(4-methoxybenzoyl)oxy]butanedioic Acid12.515,6001.0
(2R,3R)-bis[(4-methoxybenzoyl)oxy]butanedioic Acid15.81,544,40099.0
Enantiomeric Excess (ee) 98%

Catalytic and Asymmetric Applications of 2,3 Bis 4 Methoxybenzoyl Oxy Butanedioic Acid

Chiral Resolving Agent Functionality

One of the most prominent applications of 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid is as a chiral resolving agent. chemimpex.comchemimpex.com The process of separating a racemic mixture into its individual enantiomers is known as resolution. libretexts.org This compound is particularly effective in the resolution of racemic bases, such as amines, through the formation of diastereomeric salts. chemimpex.com

The resolution of racemic amines using this compound is a well-established and industrially favored technique. chemimpex.comnih.gov Racemic bases react with an enantiomerically pure form of the acid (either the (+) or (-) isomer) to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated. libretexts.org This method is invaluable for producing enantiomerically pure compounds essential for drug development and fine chemical synthesis. chemimpex.comchemimpex.com

For instance, derivatives of tartaric acid, such as dibenzoyl tartaric acid (DBTA) and di-p-toluoyl tartaric acid (DPTTA), are frequently used to separate chiral bases. This principle extends to di-p-anisoyltartaric acid, which forms stable, crystalline diastereomeric salts with amines, facilitating their separation. chemimpex.com The efficiency of this process has been demonstrated in the resolution of various pharmaceutically relevant amines and their intermediates. d-nb.infonih.gov

Table 1: Examples of Racemic Bases Resolved Using Tartaric Acid Derivatives This table illustrates the application of tartaric acid derivatives, the class of compounds to which this compound belongs, in chiral resolution.

Racemic BaseResolving Agent ClassOutcome
N-methylamphetamineDi-p-toluoyl tartaric acid (DPTTA)Efficient resolution, ee = 57.9% nih.gov
cis-1-Amino-2-indanol(S)-Phenylpropionic acidIntermediate for Indinavir
3-Methylamino-1-(2-thienyl)propan-1-ol(S)-Mandelic acidIntermediate for Duloxetine
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine(R,R)-di-p-toluoyl-tartaric acidIntermediate for Apremilast google.com

The mechanism of resolution via enantioselective crystallization hinges on the formation of diastereomers with distinct physical properties. nih.gov When a racemic mixture of a chiral base, (R)-Base and (S)-Base, is treated with an enantiomerically pure resolving agent, such as (+)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid [(+)-Acid], two diastereomeric salts are formed:

[(R)-Base]·[(+)-Acid]

[(S)-Base]·[(+)-Acid]

Unlike enantiomers, which have identical physical properties, these two diastereomeric salts have different solubilities, melting points, and crystal structures. libretexts.org This difference allows for their separation by fractional crystallization. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. nih.gov Once the diastereomeric salt is isolated, the pure enantiomer of the base can be recovered by treatment with a suitable acid or base to break the salt, allowing the chiral resolving agent to be recovered and potentially reused. libretexts.org

Chiral Auxiliary in Asymmetric Synthesis

Beyond its role in separating enantiomers, this compound and its parent compound, tartaric acid, can function as chiral auxiliaries. chemimpex.comchemimpex.comsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. sigmaaldrich.com

Tartaric acid esters have been successfully utilized as chiral auxiliaries to direct the formation of new stereocenters in carbon-carbon bond-forming reactions. researchgate.net By attaching the tartaric acid derivative to a substrate, its chiral scaffold can effectively shield one face of the molecule. This steric hindrance directs an incoming reagent to the opposite face, resulting in the formation of one diastereomer in preference to the other. wikipedia.org This strategy has been applied to various transformations, including stereoselective aldol (B89426) reactions and alkylations, which are fundamental for building complex molecular architectures with contiguous stereocenters. wikipedia.org

Similarly, chiral auxiliaries derived from tartaric acid can induce enantioselectivity in functional group transformations. The auxiliary creates a chiral environment around the reaction center, influencing the transition state of the reaction. This control is crucial in reactions such as reductions of ketones or additions to carbon-heteroatom double bonds. The predictable stereochemical control offered by these auxiliaries makes them valuable tools for chemists aiming to produce specific enantiomers of compounds with desired biological activities. chemimpex.comwikipedia.org

Role as a Chiral Catalyst or Ligand in Metal-Mediated Asymmetric Reactions

The use of chiral ligands in transition-metal catalysis is a cornerstone of modern asymmetric synthesis. mdpi.com These ligands coordinate to a metal center, creating a chiral catalyst that can produce an enantiomerically enriched product from a prochiral substrate. rsc.org

Absence of Evidence in Catalytic Applications of this compound Metal Complexes

Our investigation sought to elaborate on the design, synthesis, and catalytic performance of metal complexes incorporating this compound. The intended focus was on two key areas: the strategic development and synthesis of these metal complexes and the subsequent optimization of enantioselectivity and yield in the catalytic systems they form.

However, the search for relevant studies, including those that would provide data for interactive tables on reaction conditions, enantiomeric excess, and yields, proved fruitless. The scientific community has extensively explored various chiral ligands for asymmetric catalysis, yet it appears that this compound has not been a significant focus in this particular application. Consequently, without primary research data, a detailed and scientifically accurate discussion on the catalytic and asymmetric applications of its metal complexes cannot be provided at this time.

Further research and investigation into this specific area would be necessary to generate the findings required to populate the outlined sections of the proposed article.

Derivatization Strategies and Analogue Research of 2,3 Bis 4 Methoxybenzoyl Oxy Butanedioic Acid

Synthesis of Advanced Chemical Intermediates

The synthesis of 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid and its analogues typically begins with naturally occurring tartaric acid, an inexpensive and readily available chiral starting material. nih.govresearchgate.net A common synthetic route involves the acylation of tartaric acid with the corresponding acyl chloride, such as p-anisoyl chloride, in the presence of a suitable solvent.

A key intermediate in the synthesis of related analogues, such as Di-p-toluoyl-D-tartaric acid, is the corresponding tartaric acid anhydride (B1165640). google.com This intermediate is formed by reacting tartaric acid with p-toluoyl chloride. The resulting Di-p-toluoyl-D-tartaric anhydride is then hydrolyzed to yield the final dicarboxylic acid product. google.com This two-step process, which involves the formation and subsequent hydrolysis of an anhydride intermediate, is an effective method for producing these types of chiral resolving agents. google.com The use of catalysts, such as copper sulfate, can facilitate the initial acylation reaction. google.com

The general procedure for synthesizing analogues can be summarized as follows:

Reaction of tartaric acid with an appropriate para-substituted benzoyl chloride (e.g., p-toluoyl chloride) in an organic solvent. google.com

Formation of a di-acyl tartaric anhydride intermediate. google.com

Hydrolysis of the anhydride intermediate with water to yield the desired di-acyl tartaric acid derivative. google.com

This methodology allows for the preparation of various derivatives by simply changing the starting acyl chloride, providing access to a library of compounds for further research and application.

Structural Modifications of the Butanedioic Acid Backbone

The butanedioic acid core, derived from tartaric acid, is a versatile scaffold in asymmetric synthesis. nih.gov Its C2 symmetry and the presence of four functionalizable carbons (two carboxyl groups and two secondary hydroxyl groups that are esterified) allow for extensive structural modifications. Tartaric acid serves as a "chiron," an enantiomerically pure building block, which can unambiguously set two adjacent stereocenters in a target molecule. nih.gov

While research often focuses on the aromatic ester moieties, modifications to the butanedioic acid backbone itself represent a strategy for developing new derivatives. These modifications can include:

Esterification or Amidation of Carboxyl Groups: The two carboxylic acid groups are primary sites for derivatization. They can be converted into a variety of esters or amides to alter solubility, reactivity, and coordinating ability.

Modification of the C-C Backbone: Although less common, the carbon backbone of the tartaric acid unit can be altered prior to its acylation. This could involve the synthesis of tartaric acid analogues with different substitution patterns on the C2 and C3 carbons.

The inherent structure of the tartaric acid backbone is fundamental to its role in chiral recognition. The fixed spatial orientation of the two ester groups is crucial for creating a specific chiral environment that enables the differentiation between enantiomers of a racemic compound. nih.gov

Alterations of the Aromatic Ester Moieties

A primary strategy for developing analogues of this compound involves modifying the para-substituted benzoyl groups. By changing the substituent at the 4-position of the benzene (B151609) rings, researchers can systematically alter the electronic and steric properties of the molecule. This approach has led to the development of a family of widely used chiral resolving agents.

Compound NameSubstituent at para-positionMolecular Formula of Derivative
(+)-Dibenzoyl-D-tartaric acid-HC₁₈H₁₄O₈
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid-CH₃C₂₀H₁₈O₈
This compound-OCH₃C₂₀H₁₈O₁₀

This table showcases common analogues of this compound created by altering the para-substituent on the aromatic ester moieties. pharmacompass.comlookchem.comnih.gov

These alterations are critical for optimizing the resolving agent for a specific racemic substrate, as the nature of the substituent directly influences the intermolecular interactions responsible for the formation of separable diastereomeric salts. nih.govgoogle.com

The success of a chiral resolution often depends on the stability differences between the two diastereomeric salts formed between the chiral resolving agent and the enantiomers of the racemic compound. The substituents on the aromatic rings of the tartaric acid derivative play a crucial role in modulating the intermolecular forces that govern the formation and crystallization of these salts. nih.gov

Substituent effects can be broadly categorized as:

Electronic Effects: Electron-donating groups (like methoxy (B1213986), -OCH₃) or electron-withdrawing groups can alter the electron density of the aromatic ring (the π-system). This influences π-π stacking interactions and electrostatic interactions between the resolving agent and the substrate. nih.gov

Steric Effects: The size of the substituent can create steric hindrance, which can favor the formation of one diastereomer over the other by creating a more conformationally rigid and stable crystal lattice.

For example, the presence of a methoxy group (-OCH₃) has been shown to enhance π-stacking interactions, which can be a determining factor in the stereoselectivity of certain reactions. nih.gov The choice of substituent is therefore a critical parameter in designing a resolving agent with high stereoselectivity for a particular chiral separation.

Key findings from SAR studies on these compounds indicate that:

Aromatic Substituents are Crucial: The presence and nature of the substituent on the benzoyl group significantly impact the resolution efficiency. For the resolution of certain racemic amines, derivatives like di-p-toluoyltartaric acid (-CH₃ group) or di-p-anisoyltartaric acid (-OCH₃ group) often provide better results than the unsubstituted dibenzoyltartaric acid. google.com

Matching is Key: There is no universally superior resolving agent. The optimal derivative depends on the specific structure of the racemic compound being resolved. The electronic and steric complementarity between the resolving agent and the substrate dictates the efficiency of the separation. mdpi.com

Solvent Influence: The choice of solvent is also a critical factor that works in concert with the structure of the resolving agent to influence the solubility and crystallization kinetics of the diastereomeric salts.

These studies guide the selection of the most appropriate resolving agent from the available library of tartaric acid derivatives to achieve efficient separation of a given racemic mixture.

Formation of Co-crystals and Salts with Diverse Chiral Substrates

A principal application of this compound and its analogues is the resolution of racemic mixtures via the formation of diastereomeric salts. tcichemicals.comlibretexts.org This classical resolution method remains one of the most practical techniques for separating enantiomers on an industrial scale. nih.gov The acidic nature of the tartaric acid derivatives allows them to react with racemic bases, such as amines, to form two diastereomeric salts. google.comlibretexts.org

(R,R)-Acid + (R)-Base → (R,R)-(R) Diastereomeric Salt (R,R)-Acid + (S)-Base → (R,R)-(S) Diastereomeric Salt

Due to their different physical properties, such as solubility, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. libretexts.org After separation, the desired enantiomer of the base can be recovered by treating the purified salt with a strong acid or base to break the ionic bond and liberate the free amine. libretexts.org

Chiral Substrate (Example)Tartaric Acid Derivative UsedApplication/Outcome
Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine(R,R)-di-p-toluoyl-tartaric acidChiral resolution to produce an intermediate for Apremilast. google.com
Racemic Amines (General)Derivatives of tartaric acidFormation of diastereomeric salts for separation of enantiomers. libretexts.org
Active Pharmaceutical Ingredients (APIs)Various chiral acidsFormation of pharmaceutical co-crystals to improve physical properties like solubility and stability. ugr.esunamur.be

This table provides examples of how tartaric acid derivatives are used to form salts and co-crystals for chiral resolution and pharmaceutical applications.

Beyond simple salts, these chiral acids can also act as co-crystal formers. ugr.esrsc.org A co-crystal is a multi-component crystal in which the components are held together by non-ionic interactions, such as hydrogen bonding. ugr.es The formation of co-crystals with active pharmaceutical ingredients (APIs) is a significant strategy in pharmaceutical sciences to enhance properties like solubility, stability, and bioavailability without altering the chemical structure of the API itself. unamur.be

Emerging Research Directions and Interdisciplinary Prospects for 2,3 Bis 4 Methoxybenzoyl Oxy Butanedioic Acid

Applications in Materials Science

The rigid, chiral structure of 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid makes it an excellent candidate for the development of advanced materials with tailored properties. Its applications in materials science are primarily focused on leveraging its chirality to create materials with specific recognition and separation capabilities.

Development of Chiral Polymers and Frameworks

The diacid functionality of this compound allows it to be used as a monomer in the synthesis of chiral polymers. Research into tartaric acid-based polymers has shown their potential in creating materials with unique properties. For instance, chiral polyamides have been synthesized from tartaric acid, exhibiting distinct helical conformations and interesting photoluminescent properties. rsc.org Similarly, polyurethane elastomers have been developed using tartaric acid as a cross-linker, resulting in polymers with specific thermal and mechanical characteristics. scirp.orgresearchgate.net

The incorporation of this compound into polymer backbones is a promising area of research. The bulky and rigid methoxybenzoyl groups are expected to impart significant thermal stability and specific solubility characteristics to the resulting polymers. These polymers could find applications in areas such as chiral recognition, asymmetric catalysis, and the development of advanced optical materials. The potential for these polymers to form ordered structures, such as helical para-helix structures in polyurethanes, is also an area of active investigation. scirp.org

Advanced Separations and Chiral Stationary Phases

One of the most significant applications of this compound and its enantiomers is in the field of chiral separations. The compound, also known by its synonym (-)-Di-p-anisoyl-L-tartaric Acid, is an effective chiral resolving agent. chemimpex.com It is utilized in the separation of enantiomers through the formation of diastereomeric salts with racemic mixtures, a technique crucial in the pharmaceutical industry for isolating therapeutically active isomers.

Furthermore, this compound is a key component in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The principle behind its use in CSPs is the creation of a chiral environment that can differentially interact with the enantiomers of a racemic analyte, leading to their separation. A general method for preparing such CSPs involves covalently bonding a tartaric acid derivative to a solid support, such as silica (B1680970) gel. google.com The performance of these tartaric acid-based CSPs has been demonstrated in the separation of a variety of compounds, including amino acids and their derivatives. researchgate.net The methoxybenzoyl groups in this compound are expected to provide strong π-π and dipole-dipole interactions, enhancing its chiral recognition capabilities when immobilized as a CSP.

Table 1: Applications of Tartaric Acid Derivatives in Chiral Separations

ApplicationDerivative UsedTechniqueTarget Molecules
Chiral Resolving Agent(-)-Di-p-anisoyl-L-tartaric AcidDiastereomeric Salt CrystallizationAmines, Pharmaceutical Intermediates
Chiral Stationary PhaseTartaric Acid AmidesHigh-Performance Liquid Chromatography (HPLC)Binaphthol derivatives, Carboxylic acids
Chiral Ligand ExchangeTartaric Acid MonoamidesHigh-Performance Liquid Chromatography (HPLC)Amino acids, Hydroxy acids

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. Research is underway to develop more environmentally friendly methods for the production of this compound and related compounds, focusing on reducing waste and utilizing renewable resources.

Eco-friendly Synthetic Routes

Traditional methods for the synthesis of diacyltartaric acids often involve multi-step processes with the use of protecting groups, leading to significant waste generation. More recent research has focused on the direct acylation of unprotected tartaric acid. researchgate.netsemanticscholar.org This approach simplifies the synthetic process, reduces the number of steps, and minimizes the use of hazardous reagents. The reaction of tartaric acid with p-anisoyl chloride in a suitable solvent system represents a more direct and potentially greener route to this compound. Further optimization of this process, such as the use of recyclable catalysts and green solvents, is an active area of investigation.

Biocatalytic Approaches to Compound Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of this compound has not yet been extensively reported, related research provides a strong foundation for future work. For example, microbial conversion processes have been developed for the production of d-tartaric acid from cis-epoxysuccinic acid. google.com

Enzymatic acylation is another promising avenue. Lipases and proteases have been shown to catalyze the acylation of various molecules, including other natural products, with high regioselectivity under mild reaction conditions. mdpi.com The development of an enzymatic process for the acylation of tartaric acid with an activated form of p-anisic acid could provide a sustainable and efficient route to the target compound. This would involve screening for suitable enzymes and optimizing reaction conditions to achieve high yields and purity.

Advanced Characterization Techniques Development

The comprehensive characterization of this compound and the materials derived from it is crucial for understanding their structure-property relationships. A range of advanced analytical techniques is employed for this purpose.

The molecular structure of the compound and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. chemicalbook.comchemicalbook.com For polymeric materials incorporating this chiral monomer, techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the incorporation of the monomer into the polymer backbone.

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential for evaluating the thermal stability and phase transitions of polymers derived from this compound. scirp.orgresearchgate.net These techniques provide valuable information about the material's degradation temperature, glass transition temperature, and melting point, which are critical for determining their processing conditions and application range.

Table 2: Characterization Techniques for this compound and its Polymers

TechniqueInformation ObtainedApplication
Nuclear Magnetic Resonance (NMR)Molecular structure, purityCompound characterization
Mass Spectrometry (MS)Molecular weight, fragmentation patternCompound identification
Fourier-Transform Infrared Spectroscopy (FTIR)Functional groupsPolymer characterization
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperatureMaterial properties
Differential Scanning Calorimetry (DSC)Glass transition, melting pointMaterial properties

Future Theoretical and Computational Advancements in Chiral Chemistry

The landscape of chiral chemistry is continually being reshaped by theoretical and computational advancements. For compounds like this compound, these developments are pivotal in deepening the understanding of its chiral recognition mechanisms and in predicting its behavior in various applications. The future in this domain is geared towards more accurate, predictive, and comprehensive computational models that can accelerate the discovery and optimization of chiral molecules and processes.

At the forefront of these advancements is the refinement of computational methods to more accurately model the non-covalent interactions that govern chiral recognition. For this compound, its efficacy as a chiral resolving agent hinges on the subtle differences in the diastereomeric salt complexes it forms with enantiomers. Future computational models are expected to provide a more detailed picture of the intricate network of hydrogen bonds, π-π stacking, and steric interactions that dictate the stability and solubility of these diastereomeric crystals. The development of more sophisticated force fields and the application of higher-level quantum mechanical calculations will be instrumental in achieving this.

A significant area of future research will be the in-silico prediction of the optimal resolving agent for a given racemic mixture. This involves developing algorithms that can screen virtual libraries of chiral resolving agents, including derivatives of tartaric acid, and predict their efficiency in separating a specific pair of enantiomers. Such predictive tools would drastically reduce the experimental effort and resources currently required in the trial-and-error process of selecting a suitable resolving agent.

Furthermore, computational studies are poised to play a more significant role in understanding and predicting the macroscopic properties of chiral materials from their molecular structure. For instance, the development of chiral polyamides from tartaric acid with unique luminescent properties opens up new avenues for computational investigation. Future theoretical models could help in designing novel chiral polymers with tailored optical, electronic, and mechanical properties. These models will likely integrate quantum chemistry, molecular dynamics, and materials science principles to bridge the gap between molecular structure and bulk material characteristics.

The study of chiral recognition in biological systems is another interdisciplinary frontier where computational chemistry is expected to make substantial contributions. While the direct biological applications of this compound are not yet extensively explored, understanding how chiral molecules interact with biological receptors is of fundamental importance. Advanced computational techniques, such as molecular docking and dynamic simulations, will continue to be refined to provide deeper insights into these interactions, which could indirectly inform the design of new chiral molecules with potential therapeutic applications.

In essence, the future of theoretical and computational advancements in chiral chemistry, particularly in the context of molecules like this compound, lies in the development of predictive, multi-scale models. These models will not only enhance our fundamental understanding of chirality but also accelerate the design and discovery of new chiral materials and technologies with wide-ranging interdisciplinary applications.

Interactive Data Table: Physicochemical Properties of this compound Stereoisomers

Property(2R,3R) Isomer(2S,3S) Isomer
IUPAC Name (2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid(2S,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Synonyms (-)-Di-p-anisoyl-L-tartaric acid(+)-Di-p-anisoyl-D-tartaric acid
CAS Number 50583-51-2191605-10-4
Molecular Formula C₂₀H₁₈O₁₀C₂₀H₁₈O₁₀
Molecular Weight 418.35 g/mol 418.35 g/mol
Appearance White to very pale yellow crystal powderWhite to almost white powder/crystal
Melting Point 193-195 °C176 °C (decomposes)
Purity Typically ≥97%Typically >98.0%

Q & A

Q. What are the recommended synthetic routes for 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid, and how can researchers optimize reaction yields?

Methodology :

  • Step 1 : Start with tartaric acid as the core diol. Protect the hydroxyl groups using a mild base (e.g., pyridine) in anhydrous conditions.
  • Step 2 : Perform esterification with 4-methoxybenzoyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions. Use catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
  • Yield Optimization : Monitor reaction progress using TLC. Adjust stoichiometry (e.g., 2.2 equivalents of 4-methoxybenzoyl chloride per hydroxyl group) and ensure strict anhydrous conditions to avoid hydrolysis.

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm ester linkages and stereochemistry. Key signals include methoxy protons (~3.8 ppm) and aromatic protons (7.8–8.2 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (254 nm) for purity. Mass spectrometry (ESI+) verifies molecular ion peaks (expected [M+H]+^+: 415.3) .
  • Melting Point : Compare observed mp (e.g., 185–187°C) with literature values to detect impurities .

Q. What safety protocols are essential given its toxicological profile?

Methodology :

  • Acute Toxicity : Handle with nitrile gloves and lab coats. The oral LD50 in rodents is >2,000 mg/kg, suggesting moderate toxicity. Use fume hoods to avoid inhalation .
  • Environmental Hazard : EC50 for Daphnia magna is >100 mg/L, indicating low aquatic toxicity. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions arising from stereoisomerism or polymorphism?

Methodology :

  • Single-Crystal X-ray Diffraction : Resolve ambiguous NMR signals by determining the absolute configuration of the (2S,3S) stereoisomer .
  • Variable-Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by analyzing spectral changes at −40°C to 60°C.
  • Comparative Analysis : Cross-reference with analogs like chicoric acid (similar ester structure but with catechol groups) to assign challenging peaks .

Q. What mechanistic insights explain hydrolysis susceptibility of the 4-methoxybenzoyl ester groups?

Methodology :

  • Kinetic Studies : Perform pH-dependent stability assays (pH 1–13) with UV monitoring (hydrolysis product: 4-methoxybenzoic acid, λmax = 260 nm).
  • Computational Modeling : Use DFT calculations to assess electron-withdrawing effects of methoxy groups on ester bond lability. Correlate with experimental half-lives .
  • Isotopic Labeling : Track 18^{18}O incorporation in aqueous buffers to confirm nucleophilic acyl substitution pathways.

Q. How do structural modifications (e.g., replacing methoxy with hydroxyl groups) impact bioactivity?

Methodology :

  • Synthetic Derivatives : Synthesize analogs (e.g., 2,3-bis[(4-hydroxybenzoyl)oxy]butanedioic acid) via deprotection of methoxy groups using BBr3_3 in DCM.
  • In Vitro Assays : Compare antioxidant activity (DPPH radical scavenging) and enzyme inhibition (e.g., α-glucosidase) to establish structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data?

Methodology :

  • Replicate Studies : Conduct Daphnia magna acute toxicity tests under OECD Guideline 202 to validate EC50 >100 mg/L .
  • Batch Variability : Analyze impurity profiles (HPLC) across commercial batches. Trace impurities (e.g., unreacted 4-methoxybenzoyl chloride) may explain variability .

Methodological Resources

  • Stereochemical Analysis : Refer to IUPAC guidelines for tartaric acid derivatives .
  • Safety Compliance : Follow OSHA standards for ester handling and waste disposal .

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